4-(4-(Dimethylamino)phenyl)-2-methylthiosemicarbazide
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Overview
Description
4-(4-(Dimethylamino)phenyl)-2-methylthiosemicarbazide is an organic compound that belongs to the class of thiosemicarbazides This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a thiosemicarbazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Dimethylamino)phenyl)-2-methylthiosemicarbazide typically involves the reaction of 4-(dimethylamino)benzaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Step 1: Dissolve 4-(dimethylamino)benzaldehyde in ethanol.
Step 2: Add thiosemicarbazide to the solution.
Step 3: Heat the mixture under reflux for several hours.
Step 4: Cool the reaction mixture and filter the precipitate.
Step 5: Purify the product by recrystallization from ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Dimethylamino)phenyl)-2-methylthiosemicarbazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazide moiety to a thiourea derivative.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiourea derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: It has been investigated for its antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-(4-(Dimethylamino)phenyl)-2-methylthiosemicarbazide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the thiosemicarbazide moiety can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(4-Dimethylaminophenyl)pyridine derivatives: These compounds share the dimethylamino group and phenyl ring structure but differ in their functional groups and overall reactivity.
4-Dimethylamino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one: This compound has a similar dimethylamino group but a different core structure.
Uniqueness
4-(4-(Dimethylamino)phenyl)-2-methylthiosemicarbazide is unique due to its combination of the dimethylamino group and thiosemicarbazide moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-amino-3-[4-(dimethylamino)phenyl]-1-methylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4S/c1-13(2)9-6-4-8(5-7-9)12-10(15)14(3)11/h4-7H,11H2,1-3H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUWAKDQSKWSCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=S)N(C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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